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molecular formula C14H17NO3 B8492193 Butyl 7-methoxy-1H-indole-2-carboxylate CAS No. 84638-88-0

Butyl 7-methoxy-1H-indole-2-carboxylate

Cat. No. B8492193
M. Wt: 247.29 g/mol
InChI Key: DWHMVYZEMASAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835175

Procedure details

A suspension of 6.0 g of 7-methoxyindole-2carboxylic acid in 100 ml of toluene is combined with 4.3 ml of thionyl chloride; the mixture is heated under stirring for 3 hours to 90° C., then concentrated under vacuum. The residue is combined with 50 ml of n-butanol and heated for one hour under reflux Then the mixture is evaporated to dryness under vacuum, the oily residue is boiled with 60 ml of petroleum ether, the clear solution is decanted from the dark residue, and cooling of the solution yields 4.1 g of 7-methoxyindole-2-carboxylic acid n-butyl ester, mp 66°-69° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[NH:10][C:9]([C:12]([OH:14])=[O:13])=[CH:8]2.S(Cl)(Cl)=O>C1(C)C=CC=CC=1>[CH2:4]([O:13][C:12]([C:9]1[NH:10][C:11]2[C:7]([CH:8]=1)=[CH:6][CH:5]=[CH:4][C:3]=2[O:2][CH3:1])=[O:14])[CH2:3][CH2:11][CH3:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=CC=C2C=C(NC12)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 3 hours to 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
the clear solution is decanted from the dark residue
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the solution

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C=1NC2=C(C=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 105.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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